3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid
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Overview
Description
3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid is a compound that belongs to the class of isoxazoline derivatives Isoxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxybenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with a phosphonic acid derivative under acidic or basic conditions . The reaction conditions, such as temperature and pH, are crucial for achieving high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The isoxazoline ring can be reduced to form isoxazolidine derivatives.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, isoxazolidine derivatives, and various substituted phosphonic acid derivatives .
Scientific Research Applications
3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)-2-isoxazolin-5-ylphosphonic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The phosphonic acid group can chelate metal ions, affecting various biochemical pathways. The isoxazoline ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyphenyl)-5-isoxazolone
- 2-(2-Hydroxyphenyl)-2-oxazoline
- 3-(2-Hydroxyphenyl)-2-isoxazoline
Uniqueness
Compared to similar compounds, it offers enhanced metal chelation and potential for enzyme inhibition, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
125674-88-6 |
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Molecular Formula |
C9H10NO5P |
Molecular Weight |
243.15 g/mol |
IUPAC Name |
[3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]phosphonic acid |
InChI |
InChI=1S/C9H10NO5P/c11-8-4-2-1-3-6(8)7-5-9(15-10-7)16(12,13)14/h1-4,9,11H,5H2,(H2,12,13,14) |
InChI Key |
VSMWPMDMCUQNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2O)P(=O)(O)O |
Origin of Product |
United States |
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